[2,4'-Bipyridin]-5-amine
Overview
Description
[2,4'-Bipyridin]-5-amine is a bipyridine derivative characterized by its two pyridine rings connected at the 2 and 4 positions, with an amine group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4'-Bipyridin]-5-amine typically involves the following steps:
Formation of Pyridine Rings: The initial step involves the formation of pyridine rings through methods such as the Chichibabin synthesis or the Biltz synthesis.
Coupling of Pyridine Rings: The pyridine rings are then coupled at the 2 and 4 positions using methods like the Ullmann reaction or the Suzuki coupling.
Introduction of the Amine Group: Finally, the amine group is introduced at the 5 position through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: [2,4'-Bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in [2,4'-Bipyridin]-5-nitro.
Reduction: Reduction reactions can reduce nitro groups to amines, providing versatility in functional group manipulation.
Substitution: Substitution reactions at the pyridine rings can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or organolithium reagents.
Major Products Formed:
Oxidation Products: [2,4'-Bipyridin]-5-nitro
Reduction Products: Reduced derivatives with various functional groups
Substitution Products: Substituted bipyridines with diverse chemical functionalities
Scientific Research Applications
Chemistry: In chemistry, [2,4'-Bipyridin]-5-amine serves as a ligand for transition metal complexes, facilitating studies in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of various enzymes and receptors, contributing to the development of new therapeutic agents.
Medicine: The compound's derivatives are explored for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Ongoing research aims to harness these properties for the development of novel drugs.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and electronic materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism by which [2,4'-Bipyridin]-5-amine exerts its effects depends on its specific application. For example, in catalysis, the compound acts as a ligand, coordinating to the metal center and facilitating the activation of substrates. In medicinal applications, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways:
Catalysis: Coordination to metal centers, activation of substrates
Medicine: Interaction with enzymes, receptors, and other biological targets
Comparison with Similar Compounds
2,2'-Bipyridine: A closely related compound with two pyridine rings connected at the 2 positions.
4,4'-Bipyridine: Another bipyridine derivative with pyridine rings connected at the 4 positions.
3,4'-Bipyridine: A variant with pyridine rings connected at the 3 and 4 positions.
Uniqueness: [2,4'-Bipyridin]-5-amine is unique due to its specific substitution pattern and the presence of the amine group at the 5 position. This structural feature imparts distinct chemical and biological properties compared to other bipyridine derivatives.
Properties
IUPAC Name |
6-pyridin-4-ylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISAYVZXCGRCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671774 | |
Record name | [2,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-89-9 | |
Record name | [2,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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